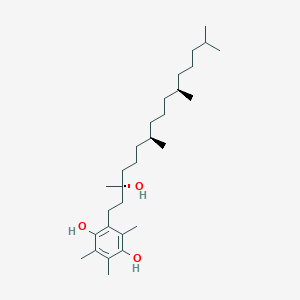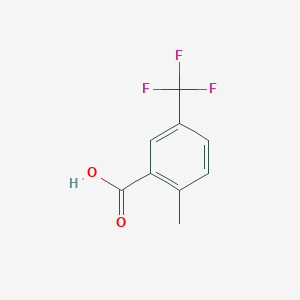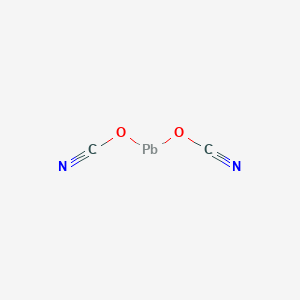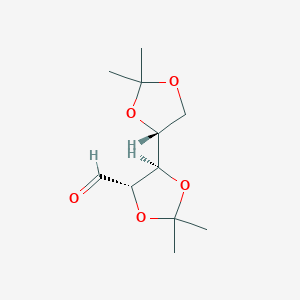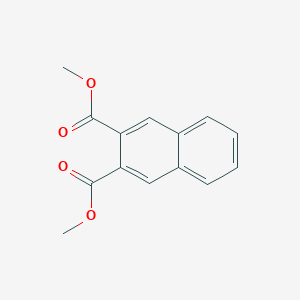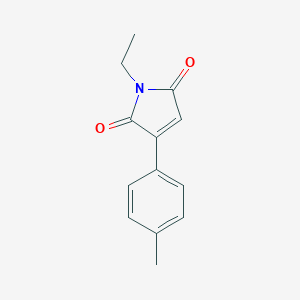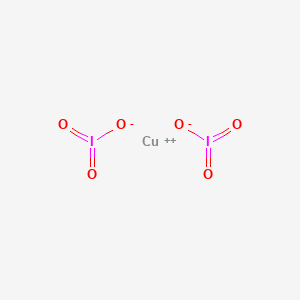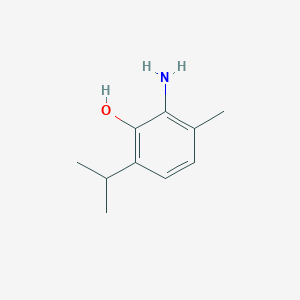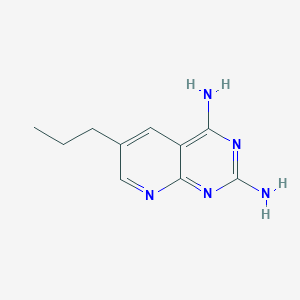
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has been attracting attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Wirkmechanismus
The mechanism of action of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been found to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is its ability to exhibit multiple biological activities, which makes it a potential candidate for the development of new drugs. Additionally, it has been found to have low toxicity, which is desirable in drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammatory diseases, and bacterial infections. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has potential applications in the field of medicine. Its antitumor, anti-inflammatory, and antibacterial properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.
Synthesemethoden
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- can be synthesized through a multi-step process, which involves the reaction of 2,4-diaminopyrimidine with 1,3-dibromopropane, followed by cyclization with sodium ethoxide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
CAS-Nummer |
13502-59-5 |
|---|---|
Produktname |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- |
Molekularformel |
C10H13N5 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
InChI-Schlüssel |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Kanonische SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Andere CAS-Nummern |
13502-59-5 |
Synonyme |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



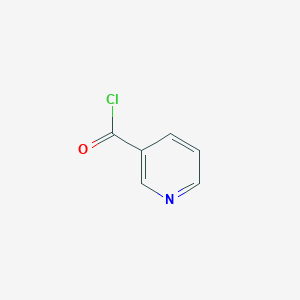
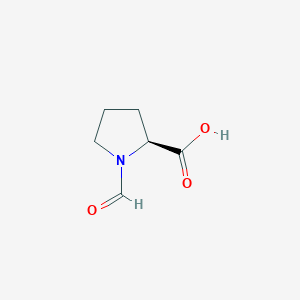

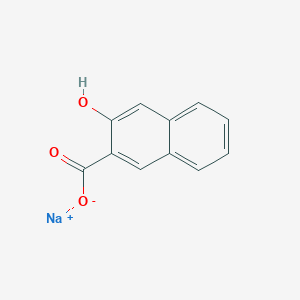
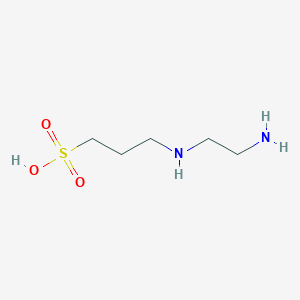
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
